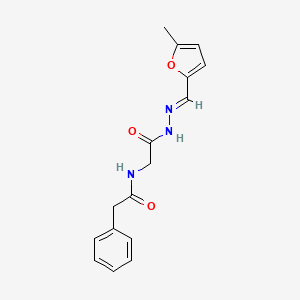

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide” is a chemical compound . It is available for purchase as a qualified product with CAS No. 391891-52-4.

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Methylfurfural with aminoguanidine nitrate in a solution containing ethanol and water . The reaction mixture is heated and stirred for 8 hours, then cooled to room temperature. The precipitate is removed, and the filtrate is left standing to precipitate light yellow crystals .

Molecular Structure Analysis

The molecular structure of this compound has been determined by crystallography . The crystal structure is monoclinic, with cell parameters a = 12.3337(3) Å, b = 3.87010(10) Å, c = 24.2368(6) Å, β = 97.644(2)° . The volume of the unit cell is 1146.61(5) ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A compound structurally related to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide, involving N-acetylisatines and indole-bearing hydrazides, was synthesized and found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The antimicrobial efficacy was determined using the Diameter of the Inhibition Zone (DIZ) and Minimum Inhibitory Concentration (MIC) assays, highlighting the potential of such compounds in antimicrobial research (Almutairi et al., 2018).

Structure-Activity Relationships in LTB4 Antagonists

Another study explored the synthesis and structure-activity relationship (SAR) of leukotriene B4 (LTB4) receptor antagonists. These findings are vital for understanding the interaction between such compounds and LTB4 receptors, which could inform the development of new therapeutic agents targeting inflammatory and possibly other related diseases (Chan et al., 1996).

Inhibition of Dopa Decarboxylase

Research on the inhibition of DOPA decarboxylase by hydrazino analogs of α-methyldopa underscores the significance of this compound and its derivatives in neuropharmacological studies. Such compounds could serve as leads in the development of treatments for disorders related to neurotransmitter synthesis (Porter et al., 1962).

Facile Synthesis of Heterocycles

The synthesis of novel heterocyclic compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from similar furan- and thiophene-derived compounds, illustrates the potential application of this compound in the development of new pharmaceuticals and research chemicals (Koza et al., 2013).

Antihypertensive Agents Development

A study on the design, synthesis, and pharmacological screening of novel antihypertensive agents based on a similar structural framework to this compound demonstrates the compound's potential as a basis for developing new therapeutic agents targeting hypertension and related cardiovascular disorders (Bhandari et al., 2009).

Safety and Hazards

Future Directions

The future directions for the research and application of this compound could involve further exploration of its potential uses in medicine, catalysis, and analytical chemistry, given the known applications of Schiff base compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to determine its safety profile .

properties

IUPAC Name |

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-12-7-8-14(22-12)10-18-19-16(21)11-17-15(20)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPYNYUNUGJDPZ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)

![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)

![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)

![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)